5-Methoxy-1H-indol-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indol-3-ol typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the corresponding indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. Transition metal-catalyzed reactions and reductive cyclization reactions are also employed for the efficient synthesis of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-Methoxy-1H-indol-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indol-3-ol involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A tryptamine derivative with hallucinogenic properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness: 5-Methoxy-1H-indol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position enhances its reactivity and potential for forming bioactive derivatives .
Properties
IUPAC Name |
5-methoxy-1H-indol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-6-2-3-8-7(4-6)9(11)5-10-8/h2-5,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUZPVCOICWJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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